molecular formula C14H12ClN3S2 B4077737 3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole

3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No.: B4077737
M. Wt: 321.9 g/mol
InChI Key: CHGGXQBRNYSNET-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound with the molecular formula C14H12ClN3S2. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the thienyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole
  • 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S2/c1-18-13(12-7-4-8-19-12)16-17-14(18)20-9-10-5-2-3-6-11(10)15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGGXQBRNYSNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
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3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
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3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
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3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
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3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
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3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole

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